2',3',4',5,7-Pentamethoxyflavone is primarily extracted from plants in the Rutaceae family. It is classified as an 8-O-methylated flavonoid, which indicates that it has multiple methoxy substituents on the flavonoid structure. This classification places it among other flavonoids known for their antioxidant properties and potential therapeutic effects.
The synthesis of 2',3',4',5,7-pentamethoxyflavone can be achieved through various methods, including:
These synthetic pathways highlight the versatility in producing this compound from readily available starting materials.
The molecular structure of 2',3',4',5,7-pentamethoxyflavone features a chromen-4-one backbone with five methoxy groups located at positions 3, 4, 5, and 7. The specific arrangement of these groups contributes to its chemical properties and biological activity.
2',3',4',5,7-Pentamethoxyflavone participates in various chemical reactions typical of flavonoids:
These reactions are significant for understanding how modifications to the structure can influence biological activity.
The mechanism of action for 2',3',4',5,7-pentamethoxyflavone involves several pathways:
This dual mechanism highlights its potential therapeutic applications in cancer treatment and other oxidative stress-related diseases.
The physical properties of 2',3',4',5,7-pentamethoxyflavone are crucial for its application in research:
Chemical analyses often employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity .
2',3',4',5,7-Pentamethoxyflavone has several applications in scientific research:
The transcription factor NRF2 (nuclear factor erythroid 2-related factor 2) serves as a master regulator of cellular antioxidant responses. In cisplatin-resistant A549 lung adenocarcinoma cells (A549/CDDP), constitutive activation of the NRF2 pathway drives chemoresistance by upregulating cytoprotective genes. Research demonstrates that 3′,4′,5′,5,7-pentamethoxyflavone (PMF), a polymethoxylated flavonoid isolated from Rutaceae plants, effectively reverses cisplatin resistance by suppressing this pathway. Cisplatin-resistant cells exhibit significantly higher baseline expression of NRF2 compared to cisplatin-sensitive parental lines (p < 0.01). Treatment with PMF (10–40 μM) reduces nuclear accumulation of NRF2 by 45–72% in a dose-dependent manner, thereby inhibiting its transcriptional activity. Mechanistically, PMF disrupts the KEAP1/NRF2 interaction axis, promoting proteasomal degradation of NRF2. This suppression restores cellular sensitivity to cisplatin, reducing the IC₅₀ of cisplatin by 3.1-fold in combinatorial treatments [1] [3].
Table 1: Effect of PMF on NRF2 Pathway Components in A549/CDDP Cells
| Parameter | Cisplatin-Resistant Cells (Untreated) | PMF-Treated Cells (20µM, 24h) | Change (%) |
|---|---|---|---|
| NRF2 Protein Expression | 3.5-fold higher than parental A549 | Reduced by 58% | ↓ 58% |
| NRF2 Nuclear Translocation | Elevated (100% baseline) | Reduced to 28% of baseline | ↓ 72% |
| KEAP1-NRF2 Binding Affinity | Disrupted in resistant cells | Restored | ↑ 40% |
| Cisplatin IC₅₀ Reduction | N/A | 3.1-fold reduction with combo | Significant |
The chemosensitizing effect of PMF is intrinsically linked to its suppression of NRF2-regulated cytoprotective genes. Quantitative analyses reveal that cisplatin-resistant A549/CDDP cells overexpress key NRF2 targets:
PMF treatment (20 μM, 48h) downregulates these targets by 52% (GCLC), 64% (HO-1), and 57% (NQO1), respectively. To validate NRF2's centrality in PMF’s mechanism, researchers employed siRNA-mediated NRF2 knockdown. Silencing NRF2 in A549/CDDP cells reduced resistance to cisplatin by ~60%, mimicking PMF’s effect. Crucially, combining NRF2 siRNA with PMF did not yield additive benefits, confirming that PMF primarily acts through this pathway. This genetic intervention proves that NRF2 inhibition is both necessary and sufficient for resensitization [1] [3].
PMF overcomes cisplatin resistance by reinstating apoptotic competence in A549/CDDP cells. Untreated resistant cells show marked suppression of caspase activation and DNA fragmentation. PMF (20 μM) monotherapy induces apoptosis in 38% of A549/CDDP cells within 48h, rising to 67% when combined with cisplatin. Immunoblot analyses confirm cleavage of caspase-3 (indicating activation) and PARP1 (a DNA repair enzyme whose cleavage commits cells to apoptosis). Specifically:
These biomarkers confirm the reactivation of mitochondrial apoptosis. PMF’s pro-apoptotic effect correlates with Bcl-2 downregulation (↓41%) and Bax upregulation (↑2.9-fold), shifting the Bax/Bcl-2 ratio to favor cell death. This mechanistic evidence positions PMF as a potent adjuvant that converts chemoresistant phenotypes into apoptosis-permissive states [1] [4].
Table 2: Apoptotic Markers in A549/CDDP Cells After PMF/Cisplatin Treatment
| Biomarker | Cisplatin Alone | PMF Alone | PMF + Cisplatin | Fold Change (vs. Cisplatin Alone) |
|---|---|---|---|---|
| Caspase-3 Activity | 1.0x | 2.7x | 4.8x | ↑ 4.8 |
| PARP1 Cleavage | Baseline (1.0) | 2.1x | 3.3x | ↑ 3.3 |
| Apoptotic Cells (%) | 22% | 38% | 67% | ↑ 3.0 |
| Bax/Bcl-2 Ratio | 0.3 | 1.1 | 2.5 | ↑ 8.3 |
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